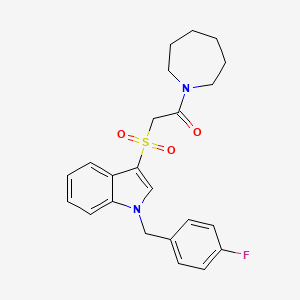

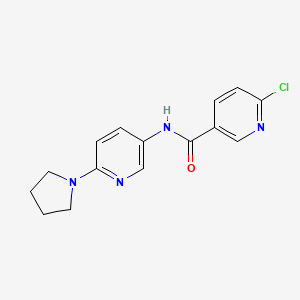

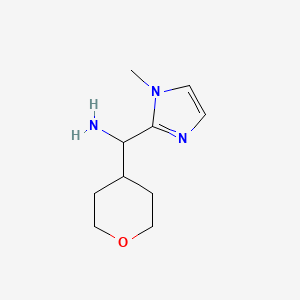

![molecular formula C13H16N2OS B2357957 N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1445221-22-6](/img/structure/B2357957.png)

N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a compound that has been studied for its biological activity . It is a type of N-substituted amide of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

Synthesis Analysis

The compound is prepared by the condensation reaction of endo-S-methyl-N1-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl)isothiosemicarbazide with primary amines . The synthesized compounds were screened for their microbiological and pharmacological activities .Molecular Structure Analysis

The molecular structure of the compound was confirmed by spectroscopic methods, including 1D/2D NMR, IR spectroscopy, and mass spectrometry, and an X-ray crystallography . The 2,3-disubstitution of norbornene (endo-bicyclo[2.2.1]hept-5-ene) unit stabilizes overall cisoid orientation of substituents .Chemical Reactions Analysis

The compound is a result of a condensation reaction involving endo-S-methyl-N1-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl)isothiosemicarbazide and primary amines .Mechanism of Action

The specific orientation of the 3-(methylthio)-1H-1,2,4-triazole unit, the second substituent to the norbornene skeleton, is correlated with the chemical character of N-amide substituents . Phenyl derivatives stabilize transoid orientation of the N–H triazole and C=O amide bonds, whereas the alkyl (methylene or methine) spacer promotes cisoid orientation of these bonds and provides the possibility for an intramolecular hydrogen bonding .

Future Directions

properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c14-7-13(3-4-17-8-13)15-12(16)11-6-9-1-2-10(11)5-9/h1-2,9-11H,3-6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYIJGSVHNTXBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C#N)NC(=O)C2CC3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

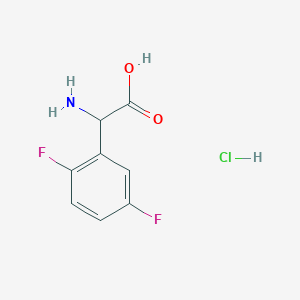

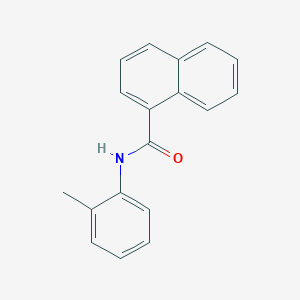

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

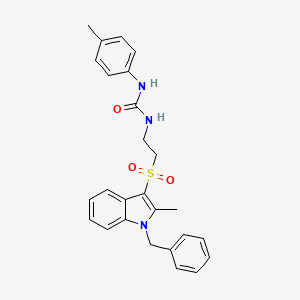

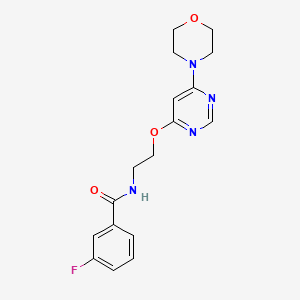

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

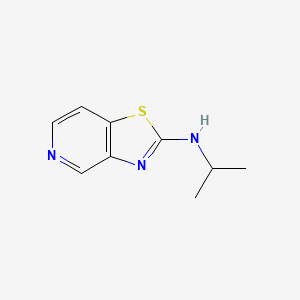

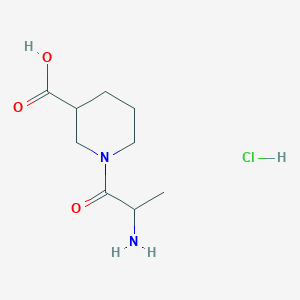

![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)